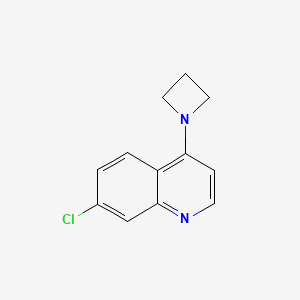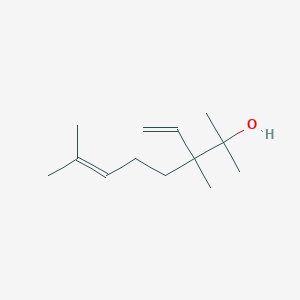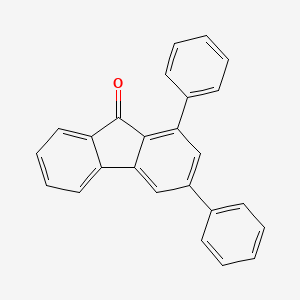
1,3-Diphenyl-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-9H-fluoren-9-one is an organic compound with the chemical formula C25H16O. It is a derivative of fluorenone, characterized by the presence of two phenyl groups attached to the fluorene core. This compound is known for its bright yellow color and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the palladium-catalyzed carbonylative multiple C-C bond formation. This method uses pre-dried glassware and purified toluene as the solvent. The reaction is carried out under a carbon monoxide atmosphere with a balloon fitted on a Schlenk tube .
Another method involves the reduction of ketones using sodium borohydride. In this process, 9H-fluoren-9-one is reduced to 9H-fluoren-9-ol using sodium borohydride in methanol solution at 0°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction of this compound can yield fluoren-9-ol.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-9-ol.
Substitution: Halogenated fluorenone derivatives.
Applications De Recherche Scientifique
1,3-Diphenyl-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-9H-fluoren-9-one involves its interaction with molecular targets and pathways within cells. The compound can act as an electron acceptor or donor, facilitating various redox reactions. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-9H-fluoren-9-one can be compared with other fluorenone derivatives:
Fluorenone: The parent compound, known for its bright yellow color and use in organic synthesis.
1,8-Diazafluoren-9-one: Used for fingerprint detection and has antimicrobial properties.
Fluorenol: The reduced form of fluorenone, used in various chemical reactions.
This compound stands out due to its unique structure, which imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
59707-10-7 |
|---|---|
Formule moléculaire |
C25H16O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1,3-diphenylfluoren-9-one |
InChI |
InChI=1S/C25H16O/c26-25-21-14-8-7-13-20(21)23-16-19(17-9-3-1-4-10-17)15-22(24(23)25)18-11-5-2-6-12-18/h1-16H |
Clé InChI |
DRJHCECUISHQDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



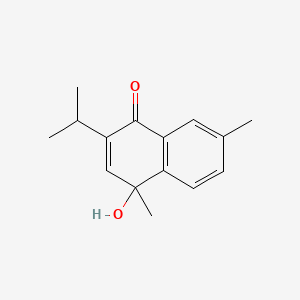
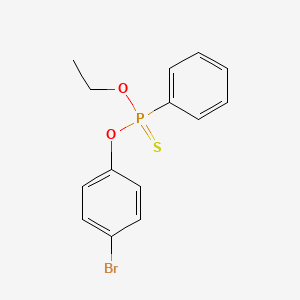

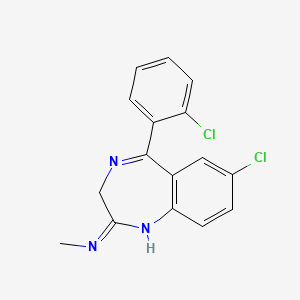
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)


